molecular formula C12H16ClNO3 B2993749 3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride CAS No. 2551117-00-9

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride

Cat. No.: B2993749
CAS No.: 2551117-00-9
M. Wt: 257.71
InChI Key: LXMJNIAHAFSSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method includes the cyclization of appropriate precursors under basic or acidic conditions. For instance, the reaction of a β-amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and advanced purification techniques to isolate the desired product. The scalability of these methods is crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride is unique due to its specific functional groups, which impart distinct reactivity and biological activity. Its phenylmethoxymethyl group enhances its stability and potential interactions with biological targets, setting it apart from other azetidine derivatives .

Properties

IUPAC Name

3-(phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-11(15)12(7-13-8-12)9-16-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMJNIAHAFSSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(COCC2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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